molecular formula C17H19N3O3S B2832088 4-acetyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1798665-21-0

4-acetyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2832088
CAS RN: 1798665-21-0
M. Wt: 345.42
InChI Key: GFMZMOXTRPLPEQ-UHFFFAOYSA-N
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Description

4-acetyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide, also known as APYBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In

Scientific Research Applications

Chemodivergent Synthesis

This compound plays a crucial role in the chemodivergent synthesis of N-(pyridin-2-yl)amides. It is formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .

Antimicrobial Activity

Pyridine compounds, including this one, have been noted for their antimicrobial properties. They interact with specific proteins, defining the antimicrobial selectivity for the target molecule .

Antiviral Activity

In addition to antimicrobial properties, pyridine compounds also exhibit antiviral activities. This is particularly relevant in the context of the ongoing search for new antiviral compounds to combat life-threatening viruses .

Anticancer Activity

The compound has been evaluated for its antiproliferative activity against different human cancer cell lines, including A549 (non-small cell lung cancer cell line), MCF-7 (breast cancer cell line), HCT116 (colon cancer cell line), and PC-3 (prostate cancer cell line) .

Synthesis of Imidazole Compounds

This compound is also involved in the synthesis of imidazole compounds. Some of these derivatives have shown good antimicrobial potential .

Pharmaceutical Applications

Due to the varied medicinal applications of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, this compound is of significant interest in pharmaceutical research .

properties

IUPAC Name

4-acetyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-13(21)14-5-7-16(8-6-14)24(22,23)19-15-9-11-20(12-15)17-4-2-3-10-18-17/h2-8,10,15,19H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMZMOXTRPLPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

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